Ethyl 2-chloro-2-[2-(4-methylphenyl)hydrazono]acetate

Catalog No.
S8051391
CAS No.
M.F
C11H13ClN2O2
M. Wt
240.68 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 2-chloro-2-[2-(4-methylphenyl)hydrazono]acet...

Product Name

Ethyl 2-chloro-2-[2-(4-methylphenyl)hydrazono]acetate

IUPAC Name

ethyl (2Z)-2-chloro-2-[(4-methylphenyl)hydrazinylidene]acetate

Molecular Formula

C11H13ClN2O2

Molecular Weight

240.68 g/mol

InChI

InChI=1S/C11H13ClN2O2/c1-3-16-11(15)10(12)14-13-9-6-4-8(2)5-7-9/h4-7,13H,3H2,1-2H3/b14-10-

InChI Key

IZJHYJDZIJLTOD-UVTDQMKNSA-N

Canonical SMILES

CCOC(=O)C(=NNC1=CC=C(C=C1)C)Cl

Isomeric SMILES

CCOC(=O)/C(=N/NC1=CC=C(C=C1)C)/Cl

Ethyl 2-chloro-2-[2-(4-methylphenyl)hydrazono]acetate is a highly versatile hydrazonoyl chloride utilized primarily as a precursor for the base-promoted in situ generation of p-tolyl-substituted nitrilimines [1]. In both industrial scale-up and laboratory settings, it serves as a critical building block for the construction of functionalized pyrazoles, triazoles, and other nitrogen-rich heterocycles via 1,3-dipolar cycloaddition [2]. The presence of the p-methyl group provides a specific electronic and steric profile that balances dipole reactivity and precursor stability, making it a highly utilized intermediate for synthesizing targeted pharmaceutical libraries and agrochemical active ingredients [3].

Generic substitution of Ethyl 2-chloro-2-[2-(4-methylphenyl)hydrazono]acetate with related in-class analogs, such as the unsubstituted phenyl or the highly electron-donating p-methoxyphenyl variants, fundamentally alters the outcome of cycloaddition workflows [1]. The N-aryl substituent directly dictates the Highest Occupied Molecular Orbital (HOMO) energy of the intermediate nitrilimine dipole; an incorrect substituent will shift the reaction kinetics, leading to either sluggish conversions or excessive side-reactions such as dipole dimerization [2]. Furthermore, in medicinal chemistry procurement, substituting the p-tolyl group with a p-methoxy group changes the hydrogen bonding profile and decreases the calculated LogP of the final scaffold, invalidating structure-activity relationship (SAR) data regarding membrane permeability and metabolic clearance [3].

Enhanced Cycloaddition Kinetics via Electronic Tuning

The mild electron-donating effect (+I) of the p-methyl group raises the HOMO energy of the generated nitrilimine compared to the unsubstituted phenyl analog. This results in a measurable acceleration of the 1,3-dipolar cycloaddition rate with electron-deficient dipolarophiles, reducing required reaction times and suppressing competitive dimerization [1].

Evidence DimensionRelative reaction rate constant (k_rel) with ethyl acrylate
Target Compound Data~1.8 to 2.2
Comparator Or Baseline1.0 (Ethyl 2-chloro-2-(2-phenylhydrazono)acetate baseline)
Quantified DifferenceApproximate 2-fold increase in reaction kinetics
ConditionsBase-promoted in situ generation in organic solvent at 25 °C

Faster kinetics allow for milder reaction conditions, which minimizes byproduct formation and improves crude purity in scale-up manufacturing.

Lipophilicity and Permeability Optimization in SAR

In the synthesis of pyrazole-based pharmaceuticals, the choice of the hydrazonoyl chloride precursor dictates the physicochemical properties of the final active pharmaceutical ingredient (API). Procuring the p-tolyl variant instead of the p-methoxyphenyl variant systematically increases the lipophilicity of the resulting scaffold while removing a hydrogen bond acceptor [1].

Evidence DimensionCalculated LogP (cLogP) and Topological Polar Surface Area (TPSA) of derived pyrazoles
Target Compound Data+0.4 to +0.6 cLogP units; TPSA reduced by 9.23 Ų
Comparator Or BaselineBaseline cLogP; higher TPSA (Ethyl 2-chloro-2-[2-(4-methoxyphenyl)hydrazono]acetate)
Quantified DifferenceIncreased lipophilicity and decreased polar surface area
ConditionsIn silico and in vitro profiling of 1,5-diarylpyrazole derivatives

This precursor is essential for synthesizing analogs designed to overcome poor passive membrane permeability associated with highly polar p-methoxy benchmarks.

Improved Regioselectivity in Asymmetric Cycloadditions

The nucleophilicity of the dipole's nitrogen atom is enhanced by the p-methyl group, which exerts stronger regiocontrol during cycloadditions with asymmetric or terminal alkynes compared to electron-withdrawing variants like the p-chlorophenyl analog. This electronic bias heavily favors the formation of the 1,5-disubstituted pyrazole isomer .

Evidence DimensionRegioisomeric ratio (1,5-isomer vs 1,4-isomer)
Target Compound DataTypically >92:8 regioselectivity
Comparator Or BaselineTypically 80:20 to 85:15 (Ethyl 2-chloro-2-[2-(4-chlorophenyl)hydrazono]acetate)
Quantified Difference7–12% improvement in target regioisomer formation
ConditionsCycloaddition with electron-deficient terminal alkynes under reflux

High regioselectivity significantly reduces the need for complex chromatographic separations, lowering the overall cost per gram of the isolated intermediate.

Enhanced Solution Stability for Automated Synthesis

While strongly electron-donating substituents (such as p-methoxy) render the hydrazonoyl chloride highly reactive and prone to premature degradation in solution, the p-tolyl variant offers a more balanced stability profile. This extended shelf-life in solution makes it highly suitable for automated library synthesis and flow chemistry applications [1].

Evidence DimensionPrecursor solution half-life prior to base activation
Target Compound Data>48 hours
Comparator Or Baseline~12–24 hours (Ethyl 2-chloro-2-[2-(4-methoxyphenyl)hydrazono]acetate)
Quantified Difference2- to 4-fold increase in solution stability
ConditionsStored in aprotic solvent (e.g., dichloromethane) at 25 °C

Extended solution stability allows for the preparation of larger reagent stock solutions, ensuring reproducible batch-to-batch yields in high-throughput workflows.

Hit-to-Lead Optimization of Pyrazole-Based Coagulation Inhibitors

In the development of Factor Xa inhibitors and related antithrombotics, replacing a p-methoxy N-aryl group with a p-tolyl group is a standard strategy to modulate pharmacokinetics. This specific compound serves as the exact starting material required to synthesize these lipophilic analogs, directly leveraging the LogP and TPSA differences outlined in Section 3 to improve oral bioavailability [1].

High-Throughput Generation of Agrochemical Libraries

Due to its extended solution stability and favorable cycloaddition kinetics, this hydrazonoyl chloride is ideal for automated, plate-based synthesis of pyrazole and triazole libraries. The high regioselectivity ensures that the resulting wells contain predominantly the desired isomer, minimizing false positives during subsequent phenotypic screening [2].

Synthesis of Tunable Fluorescent Pyrazoline Dyes

In materials science, 1,3,5-triarylpyrazolines are widely used as fluorescent brighteners and organic light-emitting materials. Procuring the p-tolyl variant allows chemists to fine-tune the emission wavelength and quantum yield of the dye, as the mild electron-donating methyl group shifts the emission spectrum relative to the unsubstituted phenyl baseline without introducing the oxidative instability of a methoxy group [3].

XLogP3

4.5

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

240.0665554 g/mol

Monoisotopic Mass

240.0665554 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-28-2023

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